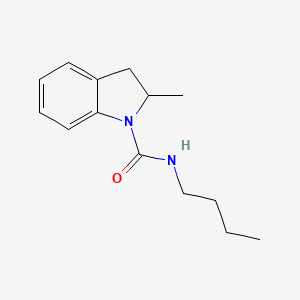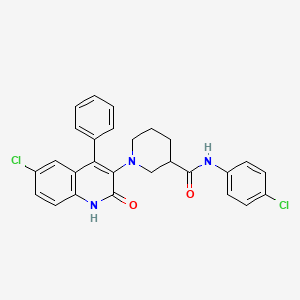![molecular formula C14H20N2O B5436288 N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5436288.png)
N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexane ring attached to a carboxamide group, with a pyridin-4-yl substituent on the ethyl chain. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-(pyridin-4-yl)ethylamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific biological pathways.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can form hydrogen bonds and π-π interactions with target proteins, while the cyclohexanecarboxamide moiety provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(pyridin-4-yl)ethyl]cyclooctanecarboxamide: Similar structure with a cyclooctane ring instead of cyclohexane.
N-[1-(pyridin-4-yl)ethyl]cyclopentanecarboxamide: Contains a cyclopentane ring.
N-[1-(pyridin-4-yl)ethyl]benzamide: Features a benzene ring instead of a cyclohexane ring.
Uniqueness
N-[1-(pyridin-4-yl)ethyl]cyclohexanecarboxamide is unique due to its balanced structural properties, which provide both rigidity and flexibility. This balance allows it to interact effectively with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-7-9-15-10-8-12)16-14(17)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEDGJNLPIPWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5436230.png)
![2,3,5-trimethyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5436235.png)

![[(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5436262.png)
![(1S,6R)-9-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5436273.png)
![2-(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5436276.png)
![5-bromo-4-chloro-2-{[(2-methoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5436280.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5436287.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,5-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5436289.png)
![4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride](/img/structure/B5436294.png)
![4-(hydroxymethyl)-1-[2-(methylthio)benzyl]-4-azepanol](/img/structure/B5436313.png)
